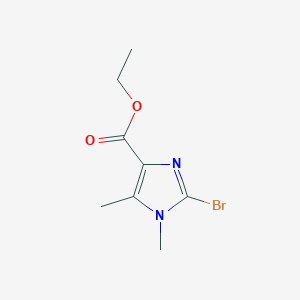

Ethyl 2-bromo-1,5-dimethyl-1h-imidazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,5-dimethylimidazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions include substituted imidazoles, carboxylic acids, and various oxidized or reduced derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate has garnered attention for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains and fungi. For example, it has shown effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations comparable to established antibiotics.

- Anticancer Properties: In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against human cancer cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent. The IC50 values observed are in the low micromolar range, suggesting promising therapeutic applications.

Materials Science

The compound is utilized in the synthesis of functional materials, including polymers and coordination compounds. Its unique chemical structure allows for the development of materials with tailored properties for specific applications.

- Polymer Synthesis: this compound can be used as a monomer in polymerization reactions to create new materials with enhanced mechanical and thermal properties .

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways.

- Enzyme Inhibition Studies: Research has shown that it can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic benefits .

Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against various pathogens. The results showed that derivatives exhibited effective inhibition with MIC values comparable to traditional antibiotics.

Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that certain derivatives had low toxicity profiles while maintaining significant cytotoxicity against cancer cells, making them suitable candidates for further development as therapeutic agents.

Mécanisme D'action

The mechanism of action of Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-bromo-1H-imidazole-4-carboxylate: Lacks the additional methyl groups, which can affect its reactivity and applications.

2-Bromo-1-methyl-1H-imidazole: Similar structure but without the ester group, leading to different chemical properties and uses.

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A more complex derivative with additional functional groups.

Uniqueness

The presence of both bromine and ester groups allows for versatile reactivity, making it a valuable compound in various fields of research and industry .

Activité Biologique

Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial and antifungal properties, as well as its mechanisms of action.

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : 247.09 g/mol

- CAS Number : 103968-59-8

Biological Activity Overview

This compound has been studied for various biological activities, primarily:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

- Antifungal Activity : It has shown efficacy against several fungal strains, making it a candidate for further pharmaceutical development.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The bromine atom and the ester group in the compound play crucial roles in its reactivity and binding affinity. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : It can interact with cell membranes, leading to increased permeability and eventual cell death.

Antimicrobial and Antifungal Studies

Recent studies have evaluated the compound's effectiveness against various bacterial and fungal strains. Below is a summary table of findings from selected research articles:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition | |

| Aspergillus niger | Effective |

Case Study 1: Antimicrobial Efficacy

A study conducted by Alizadeh-Bami et al. demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Study 2: Antifungal Properties

In another investigation, the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that it inhibited the growth of these fungi at concentrations as low as 16 µg/mL, suggesting strong antifungal properties .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates high solubility in water and polar solvents, which can enhance bioavailability. However, further studies are needed to assess its toxicity and safety in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using imidazole precursors. For example, substituting bromine at the 2-position may involve halogenation of a pre-formed imidazole core (e.g., using NBS or Br₂ in DMF) . Esterification at the 4-position typically employs ethyl chloroformate in the presence of a base like triethylamine . Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents (DMF, DMSO) enhance halogenation efficiency, while lower temperatures (0–25°C) reduce side reactions . Yields for analogous brominated imidazoles range from 72% to 86% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., methyl groups at δ ~2.6 ppm, bromine-induced deshielding at C2) .

- FTIR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and C-Br stretching near 592 cm⁻¹ .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact experimental design?

- Methodological Answer :

- Solubility : Bromine and ester groups confer low aqueous solubility (~0.1–0.5 mM in water), necessitating DMSO or ethanol as solvents for biological assays .

- logP : Predicted logP ~2.5 (via ChemDraw) indicates moderate lipophilicity, influencing membrane permeability in cellular studies .

- Melting Point : Analogous brominated imidazoles melt at 106–257°C, suggesting thermal stability for storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic sites (C2 bromine) prone to nucleophilic substitution . Global hardness (η) and electronegativity (χ) quantify stability and reactivity trends .

- Docking Studies : Dock into protein targets (e.g., EGFR kinase) using AutoDock Vina. Bromine’s steric effects may hinder binding, while the ester group could form hydrogen bonds with catalytic lysines .

Q. What structure-activity relationships (SAR) govern the biological activity of brominated imidazole derivatives?

- Methodological Answer :

- Substituent Effects : Bromine at C2 enhances electrophilicity, improving covalent binding to cysteine residues in enzymes . Methyl groups at N1/C5 increase metabolic stability by blocking CYP450 oxidation .

- Case Study : In 2-phenyl-1H-benzo[d]imidazoles, bromine substitution improved EGFR inhibition (IC₅₀ ~2 µM vs. ~10 µM for non-brominated analogs) .

Q. How do crystallographic data (e.g., SHELX-refined structures) resolve contradictions in substituent conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond angles and torsional strain. For example, in 5-bromo-4-methyl-2-phenyl analogs, the bromine’s dihedral angle with the imidazole plane (~15°) minimizes steric clash, validated by R-factor convergence (<0.05) .

Q. What analytical strategies address discrepancies in NMR or MS data for this compound?

- Methodological Answer :

- NMR Contradictions : If splitting patterns deviate (e.g., unexpected multiplicity at C4), use 2D NMR (COSY, HSQC) to resolve coupling networks .

- MS Anomalies : High-resolution MS (HRMS) distinguishes isotopic clusters (⁷⁹Br/⁸¹Br) from impurities. For [M+H]+ = 287.01, match experimental vs. theoretical m/z (Δ < 2 ppm) .

Q. Methodological Considerations

Propriétés

IUPAC Name |

ethyl 2-bromo-1,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-7(12)6-5(2)11(3)8(9)10-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPPCVWOILHKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N1)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.